molecular formula C18H18O4 B1415726 4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoic acid CAS No. 1105194-08-8

4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoic acid

Cat. No. B1415726
M. Wt: 298.3 g/mol
InChI Key: UACCNTFMAFPBCN-UHFFFAOYSA-N
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Description

The compound “4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoic acid” is a derivative of commercially available Carbofuran, which is a carbamate-based insecticide . The dihydrobenzofuran ring in the compound adopts an envelope conformation .


Molecular Structure Analysis

In the molecular structure of this compound, the dihydrobenzofuran ring adopts an envelope conformation with the substituted carbon atom 0.142 (1) Å out of the least-squares plane . In the crystal, the components are linked via intermolecular O water —H⋯O and O—H⋯O water hydrogen-bonding interactions, forming a three-dimensional network .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C12H14O4 . The molecular weight is 240.25 g/mol . The compound forms a monoclinic crystal structure .

Scientific Research Applications

1. Chemical Synthesis and Reactions

  • Reaction with Dimethyl Sulfoxide : 4-acetoxycoumarin, a related compound, reacts with dimethyl sulfoxide to form various products, including a derivative with a similar structural fragment to the compound of interest (Ara, Khan, & Tasneem, 2009).

2. Novel Methodologies in Synthesis

  • Synthesis of Derivatives : A study discusses the synthesis of a derivative similar to the compound using a novel methodology (Rodríguez, Quiroga-Suavita, & Dotor Robayo, 2022).

3. Applications in Analytical Chemistry

  • Trace Level Analysis : Dimethyl derivatives of certain compounds, including ones structurally similar to the compound of interest, are used in gas chromatographic methods for trace level analysis in various matrices (Anisuzzaman et al., 2000).

4. Biological Activity and Pharmacological Potential

  • Anti-Inflammatory Constituents : Research on Melicope semecarpifolia revealed benzoic acid derivatives, including compounds with structural similarity, demonstrating potent inhibition of certain biological activities (Chen, Cho, Hwang, & Chen, 2008).
  • Antimicrobial and Molluscicidal Activity : Prenylated benzoic acid derivatives, similar in structure to the compound of interest, isolated from Piper aduncum leaves, showed significant antimicrobial and molluscicidal activities (Orjala et al., 1993).

properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-18(2)10-14-4-3-5-15(16(14)22-18)21-11-12-6-8-13(9-7-12)17(19)20/h3-9H,10-11H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACCNTFMAFPBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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